molecular formula C12H2F9N B1268578 4-Aminononafluorobiphenyl CAS No. 969-25-5

4-Aminononafluorobiphenyl

Cat. No. B1268578
CAS RN: 969-25-5
M. Wt: 331.14 g/mol
InChI Key: DVKUPHGYOMHVDR-UHFFFAOYSA-N
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Description

4-Aminononafluorobiphenyl is a compound related to the broader class of aminobiphenyls, which are significant in various chemical and industrial applications. The research on its specific attributes provides insights into its potential applications and characteristics.

Synthesis Analysis

The synthesis of 4-aminobiphenyl derivatives, closely related to 4-aminononafluorobiphenyl, typically involves electrooxidation processes leading to the formation of conducting polymer films (Guay, Leclerc, & Dao, 1988). Another synthesis approach involves using amines and pyridones in the presence of catalysts under microwave irradiation (Joy et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of similar compounds is typically achieved using techniques like NMR, FT-IR, and X-ray crystallography (Sapnakumari et al., 2014). These methods help in understanding the spatial arrangement of atoms and the electronic structure of the molecule.

Chemical Reactions and Properties

Aminobiphenyls, closely related to 4-aminononafluorobiphenyl, are known to undergo electrochemical oxidation and can form radical cations. They exhibit reversible electron transfer in certain solvents (Hertl, Rieker, & Speiser, 1986). The exact reactions and properties of 4-aminononafluorobiphenyl would depend on its specific molecular structure and substituents.

Physical Properties Analysis

The physical properties of such compounds can be studied through techniques like thermogravimetry, differential scanning calorimetry, and spectroscopy. These methods help in understanding the thermal stability, phase transitions, and other physical characteristics of the compound (Chan et al., 1995).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by factors such as the presence of functional groups and the overall molecular structure. Research on aminobiphenyl derivatives shows that their chemical properties vary widely based on their specific structural configurations and substituents (Guay & Dao, 1989).

Scientific Research Applications

Ecotoxicological Evaluation

4-Aminobiphenyl (4-ABP), which shares structural similarity with 4-Aminononafluorobiphenyl, has been extensively studied for its toxic effects on aquatic organisms and mammalian cells. In a study by Jiangning et al. (2004), the effects of 4-ABP were assessed using a test battery that included Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition. The study revealed the toxic nature of 4-ABP for both aquatic life and mammalian cells, emphasizing the importance of a multi-species approach to accurately assess the environmental impact of such compounds (Jiangning et al., 2004).

Mechanochromism in Epoxy Vitrimer Composites

4-Aminophenyl disulfide (4-AFD), a related compound, has shown significant promise in the design of reprocessable, repairable, and recyclable epoxy networks. Luzuriaga et al. (2016) reported that 4-AFD, when used as a hardener in epoxy composites, exhibits a mechanochromic effect due to an intermediate radical species formed upon damage. This discovery opens up possibilities for using such compounds in smart materials that respond to physical changes (Luzuriaga et al., 2016).

Fluorescent Amino Acids for Biological Studies

Fluorescent amino acids, including derivatives of compounds like 4-Aminononafluorobiphenyl, are crucial in biological studies. Cheng et al. (2020) explored the use of fluorescent amino acids in constructing macromolecules for tracking protein interactions and imaging cellular events. These compounds provide non-invasive methods to study biological processes, offering insights into molecular-level activities (Cheng et al., 2020).

Conducting Polymer Formation

The electrooxidation of 4-aminobiphenyl, similar in structure to 4-Aminononafluorobiphenyl, can lead to the formation of conducting polymer films. Guay et al. (1988) demonstrated that this polymer, derived from 4-aminobiphenyl, shows promising electrochromic properties, changing color in response to voltage changes. Such polymers have potential applications in electronic and smart materials (Guay et al., 1988).

Implications for Cancer Research

4-Aminobiphenyl, structurally related to 4-Aminononafluorobiphenyl, has been identified as a significant carcinogen in various studies. It is known to form DNA adducts that may induce mutations leading to carcinogenesis. The study of its binding spectrum and metabolism is crucial for understanding its role in cancer, especially bladder and liver cancers (Cohen et al., 2006).

Safety And Hazards

4-Aminononafluorobiphenyl can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKUPHGYOMHVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348105
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminononafluorobiphenyl

CAS RN

969-25-5
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminononafluorobiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
VI Borovkov, IV Beregovaya… - The Journal of …, 2015 - ACS Publications
Radical anions (RAs) are the key intermediates of the selective hydrodefluorination of polyfluoroarenes. We used the techniques of optically detected electron paramagnetic resonance (…
Number of citations: 18 pubs.acs.org
IV Beregovaya, LN Shchegoleva… - The Journal of …, 2019 - ACS Publications
… of the DRAs of decafluorobiphenyl and 4-aminononafluorobiphenyl has been obtained by the … The DRA of 4-aminononafluorobiphenyl is an ion-molecular associate stabilized by …
Number of citations: 4 pubs.acs.org
GM Brooke, WKR Musgrave - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… The 4-aminononafluorobiphenyl was converted into 4-bromononafluorobiphenyl in high yield by diazotisation in 80% hydrofluoric acid followed by treatment with cuprous bromide in …
Number of citations: 2 pubs.rsc.org
LN Shchegoleva, IV Beregovaya - International Journal of …, 2016 - Wiley Online Library
… the full PES scheme for the 4-aminononafluorobiphenyl RA.28 The structure corresponding … decafluorobiphenyl RA take place for the 4-aminononafluorobiphenyl RA as well though the …
Number of citations: 13 onlinelibrary.wiley.com
TA Vaganova, SZ Kusov, VI Rodionov… - Russian Chemical …, 2007 - Springer
… The amination of compound 8a with NH3 in aqueous alcohol at 120 C afforded 4 aminononafluorobiphenyl (8b) (97% purity) in 40% yield,16 the reaction being arrested apparently at …
Number of citations: 39 link.springer.com
AC Alty, RE Banks, AR Thompson, HS Vellis… - Journal of fluorine …, 1988 - Elsevier
Coupling reactions of the type Ar F N + 2 + ArH → Ar F NNAr + H + have been accomplished between fluorinated arenediazonium ions selected from the benzenic, pyridinic and …
Number of citations: 5 www.sciencedirect.com
VE Platonov, A Haas, M Schelvis, M Lieb… - Journal of fluorine …, 2002 - Elsevier
N-methyl- and N-butylperfluoroarylamines are transformed by HNO 3 into N-nitro-N-methyl- and N-nitro-N-butylperfluoroarylamines. These reactions were used to synthesise N-nitro-N-…
Number of citations: 27 www.sciencedirect.com
VE Platonova, A Haasb, M Schelvisb… - Journal of Fluorine …, 2002 - academia.edu
… sis of N-nitroso-N-methyl-4-aminononafluorobiphenyl 13) and 4,4H-bisN-nitroso-N-methylamino)octafluorobiphenyl 14) from N-methyl-4-aminononafluorobiphenyl 15) and 4,4H-bisN-…
Number of citations: 0 www.academia.edu
CM Schumacher, RN Grass, M Rossier… - Langmuir, 2012 - ACS Publications
… A sample of 0.66 g of 4-aminononafluorobiphenyl (2 mmol, Matrix-Scientific) in 60 mL of water and 1 mL of fuming hydrochloric acid (Sigma-Aldrich) was brought in solution by strong …
Number of citations: 16 pubs.acs.org
VA Sannikova, MP Davydova, PS Sherin… - The Journal of …, 2018 - ACS Publications
Magnetic field-affected reaction yield (MARY) spectroscopy is a spin chemistry technique for detecting short-lived radical ions. Having sensitivity to transient species with lifetimes as …
Number of citations: 3 pubs.acs.org

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